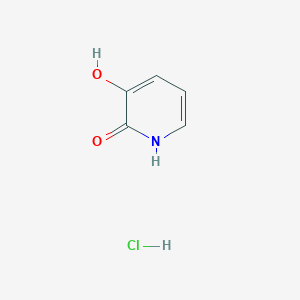

2,3-Dihydroxypyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydroxypyridine hydrochloride is an organic compound derived from pyridine, characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium borohydride (NaBH4) or sodium hydroxide (NaOH) under appropriate conditions . Another method includes the catalytic hydrogenation of nitropyridine derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydroxypyridine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various hydroxypyridine derivatives .

Applications De Recherche Scientifique

Biochemical Applications

2,3-Dihydroxypyridine hydrochloride plays a crucial role in biochemical research, particularly in the study of metabolic pathways and enzymatic reactions.

Enzymatic Reactions

- Substrate for Enzymes : The compound acts as a substrate for specific enzymes involved in hydroxylation processes. For instance, it is involved in the enzymatic conversion of nicotine to 2,6-dihydroxypyridine through the action of Arthrobacter nicotinovorans, which highlights its relevance in nicotine degradation pathways .

- Inhibition Studies : Research has shown that 2,3-dihydroxypyridine can inhibit certain enzymes, such as the hydroxylase responsible for converting 2,6-dihydroxypyridine to 2,3,6-tri-hydroxypyridine. This property is essential for understanding enzyme specificity and regulation .

Microbiological Applications

The compound has been studied for its role in microbial metabolism and degradation processes.

Microbial Degradation

- Synergistes jonesii : A notable study demonstrated that the bacterium Synergistes jonesii can degrade 2,3-dihydroxypyridine under anaerobic conditions. Complete degradation was achieved within three days when cultures reached late exponential phase . This finding is significant for bioremediation efforts targeting environmental pollutants.

| Culture Conditions | Degradation Time | Notes |

|---|---|---|

| Anaerobic Medium | 3 days | Optimal growth and degradation observed |

| Addition of 2,3-DHP | 12 hours | Rapid degradation upon additional supply |

Environmental Science Applications

This compound has implications in environmental science, particularly concerning its role in bioremediation.

Bioremediation Potential

- Microbial Detoxification : The compound is utilized by specific bacteria to detoxify nicotine and other harmful substances in the environment. Its breakdown products can enhance microbial activity and contribute to ecological balance .

Case Studies

Several research studies have highlighted the applications and effectiveness of this compound:

- Degradation of Nicotine :

- Microbial Growth Conditions :

Mécanisme D'action

The mechanism of action of 2,3-dihydroxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal ion detection and removal .

Comparaison Avec Des Composés Similaires

- 2,6-Dihydroxypyridine hydrochloride

- 2,4-Dihydroxypyridine

- 1,2-Dimethyl-3-hydroxy-4-pyridone

- 2-Hydroxypyridine

Comparison: 2,3-Dihydroxypyridine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its isomers and other hydroxypyridine derivatives. This uniqueness makes it particularly valuable in certain chemical and biological applications .

Activité Biologique

2,3-Dihydroxypyridine hydrochloride (2,3-DHP) is a compound belonging to the pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 2,3-DHP, focusing on its metabolic pathways, microbial degradation, and potential therapeutic applications.

- Chemical Formula : C5H6ClNO2

- Molecular Weight : 161.56 g/mol

- CAS Number : 57468247

Metabolic Pathways

Research indicates that 2,3-DHP serves as a crucial intermediate in various metabolic pathways involving pyridine derivatives. It is known to be metabolized by certain bacterial strains, which utilize it as a carbon source. For instance, studies have shown that Rhodococcus rhodochrous can degrade 2-hydroxypyridine and related compounds, highlighting the role of 2,3-DHP in microbial metabolism .

Table 1: Microbial Degradation of 2,3-DHP

| Bacterial Strain | Degradation Time | Conditions |

|---|---|---|

| Rhodococcus rhodochrous | 15 hours | Minimal medium with 2HP |

| Alcaligenes sp. | 3 days | Anaerobic conditions |

Case Studies

- Degradation by Rumen Bacteria : A study on the degradation of 2,3-DHP in rumen bacteria revealed that degradation starts in the late exponential growth phase and can be completed within three days under optimal conditions. However, prolonged absence of 2,3-DHP in culture media can lead to a loss of degrading activity .

- Induction and Loss of Activity : In another study, cultures maintained without 2,3-DHP lost their ability to degrade the compound after two months. When reintroduced to the compound, these cultures required a significant time lag before regaining degradation capability .

Therapeutic Applications

The biological activities of 2,3-DHP extend beyond microbial degradation; it has been studied for its potential therapeutic uses:

- Antioxidant Properties : Research indicates that compounds related to dihydroxypyridines exhibit antioxidant activities. This property may have implications for developing treatments for oxidative stress-related conditions .

- Iron Chelation : Dihydroxypyridines are known to chelate iron effectively. This characteristic is particularly relevant in the context of diseases associated with iron overload .

Propriétés

IUPAC Name |

3-hydroxy-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-6-5(4)8;/h1-3,7H,(H,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAOQIOOIJQGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.